6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-3-2-4-13(9-12)19-5-7-20(8-6-19)16(22)14-10-15(21)18-11-17-14/h2-4,9-11H,5-8H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZVTEYOGBVAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4-dichloropyrimidine, the hydroxyl group can be introduced via nucleophilic substitution using a hydroxide source.
Formation of the Piperazine Ring:
Coupling of the Two Rings: The final step involves coupling the pyrimidine and piperazine rings through a methanone linkage, which can be achieved using a suitable coupling reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanone linkage can be reduced to form a methylene bridge.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methylene-bridged compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antidepressant Activity
One of the notable applications of 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol is its potential as an antidepressant. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs), which are critical in managing depression and anxiety disorders.
In a study evaluating various piperazine derivatives, it was found that certain modifications led to enhanced binding affinity for serotonin receptors, suggesting that this compound may exhibit similar properties .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Similar pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .
A specific case study highlighted the efficacy of related compounds in inhibiting tumor growth in xenograft models, emphasizing the potential for this compound to be developed as a therapeutic agent in oncology .
Neurological Disorders
Given the piperazine component's known neuroactivity, this compound may also serve as a candidate for treating neurological disorders such as schizophrenia and bipolar disorder. Research has indicated that piperazine derivatives could modulate dopaminergic and serotonergic pathways, which are often dysregulated in these conditions .
Case Studies
Mechanism of Action
The mechanism of action of 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Core Heterocycle Modifications
A. Pyrimidin-4-ol vs. Phthalazin-1-amine The compound 6-[4-(3-methylphenyl)piperazin-1-yl]phthalazin-1-amine (5e) replaces the pyrimidin-4-ol core with a phthalazin-1-amine system. The synthesis of 5e yielded 21%, suggesting lower reactivity in phthalazine systems compared to pyrimidines .
B. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Compound 44g (8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one) features a fused pyridine-pyrimidinone core. However, the hydroxyl group in the target compound may offer superior solubility in polar solvents .
Substituent Variations on the Piperazine Group
A. 3-Methylphenyl vs. Trifluoromethylphenyl
In compound 14 (6-methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid), the 3-methylphenyl group is replaced with a 2-(trifluoromethyl)phenyl substituent. The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces solubility (logP increased by ~1.5 units). The target compound’s methyl group balances lipophilicity and synthetic accessibility .
B. 3-Methylphenyl vs. 4-Ethylphenoxy The compound in ([1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone) introduces a 4-ethylphenoxy group on the pyrimidine ring.
Linker Group Comparisons
A. Carbonyl vs. Sulfonyl Linkers
Compound 6j (2-(4-nitrophenyl)-6-(piperazine-1-carbonyl)-3-(thiophen-3-yl)isonicotinic acid) retains the piperazine-carbonyl linker but incorporates a nitro group and thiophene. The carbonyl linker in the target compound allows conformational flexibility, whereas sulfonyl linkers (e.g., in ) introduce rigidity and stronger electron-withdrawing effects .
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but reduce solubility, whereas methyl groups offer a balance for drug-like properties .
- Synthetic Accessibility : Piperazine-carbonyl linkages are broadly accessible via coupling reactions, but yields vary significantly with core heterocycles (e.g., 21% for phthalazine vs. >50% for pyrimidines) .
- Biological Activity : The hydroxyl group in pyrimidin-4-ol may enhance interactions with serine/threonine kinases or phosphatases, as seen in analogous inhibitors .
Biological Activity
6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structural features, including a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 3-methylphenyl group. The biological activity of this compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating cellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic or signaling pathways, affecting cellular functions.
- Gene Expression Modulation : The compound could influence gene expression, leading to changes in protein synthesis and cellular behavior.
Biological Activity and Pharmacological Properties
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, piperazine derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with varying minimum inhibitory concentration (MIC) values indicating potency against these pathogens .
Anticancer Properties
Piperazine derivatives have been explored for their anticancer potential. Compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation through mechanisms such as tubulin polymerization inhibition .
Analgesic Effects
Similar compounds have been investigated for their analgesic properties. For example, certain piperazine derivatives have been demonstrated to modulate pain pathways by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids that alleviate pain .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various piperazine derivatives, including those resembling this compound. The results indicated significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL .
Study 2: Anticancer Activity
In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effective growth inhibition. The mechanism was linked to the disruption of microtubule dynamics essential for cell division .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| Compound A | Piperazine + Pyrimidine | Antimicrobial | MIC = 5 µg/mL |
| Compound B | Piperazine + Phenyl | Anticancer | IC50 = 10 µM |
| Compound C | Piperazine + Thiazole | Analgesic | IC50 = 20 µM |
Q & A
Q. What synthetic routes are recommended for 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol, and how do reaction conditions influence yield?
- Methodology : The synthesis of analogous piperazine-carbonyl-pyrimidine derivatives typically involves multi-step reactions. Key steps include:
- Piperazine ring formation : A Mannich reaction using formaldehyde, secondary amines, and ketones (e.g., 83–92% yields for similar compounds under optimized conditions) .
- Pyrimidine coupling : Nucleophilic substitution between halogenated pyrimidines and piperazine intermediates, often using sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C .
- Critical parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and purification via column chromatography or recrystallization .
Table 1 : Synthesis data for structurally related compounds
| Compound Analog | Key Steps | Yield (%) | Purity Analysis | Reference |
|---|---|---|---|---|
| [4-(4-Hydroxyphenyl)piperazine] derivatives | Mannich reaction + coupling | 69–92 | NMR, HPLC | |
| Piperazine-pyrimidine hybrids | NaH-mediated substitution | 41–88 | HRMS, IR |
Q. How can researchers characterize the compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, piperazine methyl groups at δ 2.3–3.1 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da accuracy) .
- HPLC-PDA : Assesses purity (>95% for pharmacological studies) using C18 columns and acetonitrile/water gradients .
Q. What primary biological assays evaluate this compound’s activity?
- Methodology :
- Receptor binding assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors) to measure IC₅₀ values .
- Enzyme inhibition : Kinetic assays for kinases or phosphodiesterases, using fluorogenic substrates .
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM indicates promising activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodology :
- Substituent modifications : Vary the 3-methylphenyl group on piperazine (e.g., electron-withdrawing groups enhance receptor affinity) .
- Pyrimidine ring functionalization : Introduce halogens (F, Cl) at position 6 to improve metabolic stability .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., serotonin 5-HT₁A receptors) .
Table 2 : SAR trends in piperazine-pyrimidine analogs
| Modification Site | Effect on Activity | Reference |
|---|---|---|
| Piperazine 3-methylphenyl | Increased lipophilicity → enhanced CNS penetration | |
| Pyrimidine 4-hydroxyl | Hydrogen bonding with active site residues |
Q. What strategies resolve contradictions in reported biological data?
- Methodology :
- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO for receptor studies) and control buffer pH .
- Metabolite screening : LC-MS/MS identifies active metabolites that may skew results .
- Cross-study replication : Reproduce key experiments (e.g., kinase inhibition) with independent batches to confirm reproducibility .
Q. How can regioselective functionalization of the pyrimidine ring be achieved?
- Methodology :
- Directed ortho-metalation : Use tert-butyllithium to deprotonate specific positions, followed by electrophilic quenching .
- Protecting groups : Temporarily block the 4-hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to direct reactions to position 2 or 6 .
- Microwave-assisted synthesis : Enhances reaction specificity (e.g., 100°C, 20 minutes for selective bromination) .
Key Considerations for Experimental Design
- Contradiction analysis : Compare NMR spectra of batches with divergent bioactivity to detect impurities .
- Advanced purification : Use preparative HPLC for isomers (e.g., separate para/meta-substituted byproducts) .
- Data validation : Cross-reference melting points (e.g., 155–165°C for related compounds) and optical rotation with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
